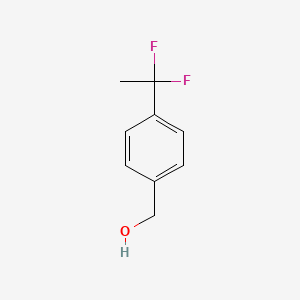

4-(1,1-Difluoroethyl)benzyl alcohol

描述

4-(1,1-Difluoroethyl)benzyl alcohol is an organic compound characterized by a benzyl alcohol structure with a 1,1-difluoroethyl group attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4-(1,1-difluoroethyl)benzaldehyde as the starting material.

Reduction Reaction: The aldehyde group is reduced to an alcohol group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Reaction Conditions: The reduction reaction is usually carried out in anhydrous solvents like tetrahydrofuran (THF) or ethanol under inert atmosphere to prevent oxidation.

Industrial Production Methods:

Large-Scale Synthesis: Industrial production may involve continuous flow reactors to ensure consistent quality and yield.

Purification: The crude product is purified using techniques such as distillation or recrystallization to achieve the desired purity.

Types of Reactions:

Oxidation: The benzyl alcohol group can be oxidized to form benzaldehyde or benzoic acid using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).

Substitution Reactions: The fluorine atoms in the 1,1-difluoroethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Reduction: The compound can be further reduced to form 4-(1,1-difluoroethyl)benzylamine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions:

Oxidation: Chromic acid, potassium permanganate, and hydrogen peroxide.

Substitution: Nucleophiles such as halides, amines, and alcohols.

Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst.

Major Products Formed:

Oxidation Products: Benzaldehyde, benzoic acid.

Substitution Products: Various substituted benzyl derivatives.

Reduction Products: Benzylamine derivatives.

科学研究应用

Catalysis in Organic Synthesis

4-(1,1-Difluoroethyl)benzyl alcohol serves as an intermediate in various organic synthesis reactions, particularly in secondary benzylation processes. It has been shown to effectively alkylate aromatic compounds and olefins when catalyzed by metal triflates such as lanthanum and ytterbium.

Case Study: Secondary Benzylation

- Research Reference: Noji et al. (2003)

- Findings: Demonstrated the effectiveness of using this compound in the benzylation of nucleophiles, enhancing yields significantly.

Photocatalytic Oxidation

The compound is also utilized in photocatalytic oxidation reactions to convert benzyl alcohol derivatives into corresponding aldehydes. This process employs titanium dioxide (TiO2) as a photocatalyst under UV or visible light irradiation.

Case Study: Green Chemistry Application

- Research Reference: Higashimoto et al. (2009)

- Findings: Highlighted the environmental benefits of using photocatalytic methods for organic transformations.

Benzylation of Alcohols

Research indicates that this compound can be used to convert various alcohols into benzyl ethers through a stable organic salt method. This process yields good to excellent results, showcasing its utility in synthetic chemistry.

Case Study: Alcohol Benzylation

- Research Reference: Poon & Dudley (2006)

- Findings: Provided evidence for the successful conversion of alcohols into benzyl ethers with this compound.

Biotechnological Applications

In biotechnological contexts, engineered strains of Escherichia coli have been developed to produce benzyl alcohol from renewable glucose sources. This non-natural pathway emphasizes the potential for sustainable chemical production using this compound as an intermediate.

Case Study: Bioengineering for Sustainable Production

- Research Reference: Pugh et al. (2015)

- Findings: Demonstrated the feasibility of producing valuable chemical intermediates through engineered microbial pathways.

作用机制

The mechanism by which 4-(1,1-difluoroethyl)benzyl alcohol exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

相似化合物的比较

4-(1,1-Difluoroethyl)benzonitrile: Similar structure but with a nitrile group instead of an alcohol group.

4-(1,1-Difluoroethyl)benzaldehyde: Similar structure but with an aldehyde group instead of an alcohol group.

1-Bromo-4-(1,1-difluoroethyl)benzene: Similar structure but with a bromine atom instead of a hydroxyl group.

Uniqueness: 4-(1,1-Difluoroethyl)benzyl alcohol is unique due to its combination of the benzyl alcohol functional group with the 1,1-difluoroethyl group, which imparts distinct chemical properties and reactivity compared to its analogs.

生物活性

4-(1,1-Difluoroethyl)benzyl alcohol, a compound with the CAS number 55805-25-9, has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzyl alcohol moiety with a difluoroethyl group attached. The presence of fluorine atoms can significantly influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It can act as a modulator for certain receptors, influencing signal transduction pathways critical for cell communication and function.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain pathogens.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Case Study 1: Antimicrobial Effects

A study conducted on the antimicrobial properties of benzyl alcohol derivatives, including this compound, demonstrated significant inhibition of bacterial growth. The compound showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Research

In vitro experiments have shown that this compound induces apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and subsequent cellular signaling pathways leading to programmed cell death. This finding highlights its potential application in cancer therapy.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

- Absorption : Rapid absorption observed in animal models.

- Distribution : High tissue distribution noted, particularly in liver and kidney.

- Metabolism : Metabolized primarily through hepatic pathways.

- Excretion : Renal excretion as metabolites.

Safety and Toxicology

While exploring the therapeutic benefits, safety profiles must also be considered. Studies indicate that high concentrations may lead to toxicity; however, specific lethal doses have not been definitively established. Continuous monitoring of side effects is essential during clinical applications.

属性

IUPAC Name |

[4-(1,1-difluoroethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c1-9(10,11)8-4-2-7(6-12)3-5-8/h2-5,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMKYVSLRJKVAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601290238 | |

| Record name | 4-(1,1-Difluoroethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601290238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55805-25-9 | |

| Record name | 4-(1,1-Difluoroethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55805-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1-Difluoroethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601290238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。